3-Chloropentan-2-one

Gas-phase elimination kinetics Thermal stability α-Chloroketone pyrolysis

3-Chloropentan-2-one (CAS 13280-00-7) is an α-chloroketone with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol. It belongs to the class of α-halocarbonyl compounds characterized by a chlorine atom substituted at the carbon alpha to the carbonyl group, endowing the molecule with two electrophilic centers—the carbonyl carbon and the α-carbon—that govern its reactivity profile in nucleophilic substitutions, heterocycle formations, and rearrangement reactions.

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 13280-00-7
Cat. No. B085015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropentan-2-one
CAS13280-00-7
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESCCC(C(=O)C)Cl
InChIInChI=1S/C5H9ClO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3
InChIKeyCKSIBFLEDRJUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropentan-2-one (CAS 13280-00-7): Core Physicochemical & Class Identity for Procurement Assessment


3-Chloropentan-2-one (CAS 13280-00-7) is an α-chloroketone with the molecular formula C₅H₉ClO and a molecular weight of 120.58 g/mol [1]. It belongs to the class of α-halocarbonyl compounds characterized by a chlorine atom substituted at the carbon alpha to the carbonyl group, endowing the molecule with two electrophilic centers—the carbonyl carbon and the α-carbon—that govern its reactivity profile in nucleophilic substitutions, heterocycle formations, and rearrangement reactions [2]. Key computed physicochemical properties include a LogP (XLogP3-AA) of 1.5, a boiling point of 135.2 ± 8.0 °C at 760 mmHg, a flash point of 50.5 ± 9.6 °C, a density of 1.0 ± 0.1 g/cm³, and a refractive index of 1.415 . These parameters define its handling, storage, and separation requirements in both research and industrial settings.

Why 3-Chloropentan-2-one Cannot Be Interchanged with Positional Isomers or Shorter-Chain α-Chloroketone Analogs


Although 3-chloropentan-2-one shares the α-chloroketone functional motif with compounds such as 3-chlorobutan-2-one (CAS 4091-39-8), 4-chloropentan-2-one, and 1-chloropentan-2-one, these structural analogs exhibit quantifiably distinct thermal stability, chromatographic behavior, and regiochemical outcomes in key transformations [1]. The position of the chlorine substituent relative to the carbonyl—whether α (C3), β (C4), or terminal (C1)—alters gas-phase elimination kinetics by several kcal/mol in activation energy and shifts GC retention indices by tens of Kovats units, directly impacting both analytical method development and synthetic route design [1][2]. Furthermore, the C5 chain length of 3-chloropentan-2-one provides a specific balance of volatility (bp ~135 °C) and reactivity that distinguishes it from the more volatile C4 homolog 3-chlorobutan-2-one (bp ~114–117 °C), making procurement based on generic class membership alone insufficient for applications requiring reproducible retention times, predictable thermal behavior, or precise regiochemical control .

Quantitative Differential Evidence for 3-Chloropentan-2-one vs. Closest Analogs: Kinetics, Chromatography, Reactivity & Synthetic Utility


Thermal Decomposition Kinetics: Activation Energy Barrier Distinguishes 3-Chloropentan-2-one from 3-Chlorobutan-2-one and 4-Chloropentan-2-one

In a direct head-to-head gas-phase kinetic study, 3-chloropentan-2-one exhibits the highest activation energy (Ea) for unimolecular thermal decomposition among three structurally related chloroketones, establishing a quantifiable stability rank order: 4-chloropentan-2-one < 3-chlorobutan-2-one < 3-chloropentan-2-one [1]. The acetyl group in the α-position reduces the rate of elimination relative to the β-chloro isomer, while the ethyl substituent (C5 chain) further stabilizes the transition state compared to the methyl analog (C4 chain) [1].

Gas-phase elimination kinetics Thermal stability α-Chloroketone pyrolysis

GC Retention Index Differentiation: Resolving 3-Chloropentan-2-one from Co-Eluting Positional Isomers on Standard Non-Polar Columns

On an OV-101 non-polar capillary column under standardized temperature-programmed conditions, 3-chloropentan-2-one elutes with a Kovats retention index (RI) of 795, which is distinctly separated from its positional isomers: 2-chloropentan-3-one (RI = 802) and 1-chloropentan-2-one (RI = 867) [1][2][3]. These RI differences, measured within the same inter-laboratory dataset (Zenkevich et al., 2011), are sufficiently large (ΔRI ≥ 7 and ΔRI = 72, respectively) to enable unambiguous chromatographic identification and quantification without mass spectral confirmation in routine QC workflows [1].

Gas chromatography Retention index Isomer identification Analytical method validation

Baeyer–Villiger Migratory Aptitude: α-Chlorinated Substituent Migration Is Energetically Disfavored by ~2.6 kcal/mol Relative to Alkyl Migration

Computational and experimental studies on the Baeyer–Villiger oxidation of α-haloketones, including 3-chloropentan-2-one, reveal that migration of the chlorinated α-carbon substituent is significantly more difficult than migration of an unsubstituted alkyl group, with a calculated energetic penalty of approximately 2.6 kcal/mol in the second transition state [1]. In contrast, the analogous fluorinated substituent exhibits only a 0.3–0.5 kcal/mol difference relative to alkyl migration, indicating that the chlorine atom exerts a uniquely strong deactivating effect on migratory aptitude within the α-haloketone series [1].

Baeyer–Villiger oxidation Migratory aptitude Regioselectivity α-Haloketone

Validated Synthetic Utility: 3-Chloropentan-2-one as a Key Intermediate in Bifluranol (Anti-Androgen) API Synthesis

3-Chloropentan-2-one serves as a specific starting material in the patented synthesis of Bifluranol (BX-341, Prostarex), a fluorinated bibenzyl anti-androgen drug candidate [1][2]. In the primary synthetic route, condensation of 3-chloro-2-pentanone with 2-fluoroanisole in concentrated H₂SO₄, followed by heating at 240 °C, generates the key intermediate 2,3-bis(3-fluoro-4-methoxyphenyl)-2-pentene, which is subsequently reduced and demethylated to afford the active pharmaceutical ingredient [1]. An alternative route using 3-chloro-2-pentanol (the reduced alcohol analog) with AlCl₃-mediated Friedel-Crafts condensation also yields the same intermediate, confirming the critical role of the C3-chlorinated pentanone scaffold [1][2].

Pharmaceutical intermediate Bifluranol synthesis Friedel-Crafts condensation API starting material

Natural Product Synthesis: 5-Acetoxy-3-chloropentan-2-one as a Laurencione Precursor

5-Acetoxy-3-chloropentan-2-one, a functionalized derivative of 3-chloropentan-2-one bearing an acetoxy group at C5, is reported as the starting compound in a formal total synthesis of laurencione, a labile dihydrofuranone marine natural product isolated from the red alga Laurencia spectabilis [1]. The synthetic route proceeds through α-sulfenylation, Hg²⁺-catalyzed methanolysis, cyclization, and acid hydrolysis, leveraging the α-chloroketone moiety for regioselective transformations that are not accessible from the non-chlorinated pentanone precursor . An alternative synthesis starting from 1,1-dichloroacetone via imination and regiospecific β-hydroxyethylation was also developed, highlighting that the chlorinated pentanone scaffold provides a complementary disconnection strategy [1].

Marine natural product Laurencione Total synthesis Dihydrofuranone

Procurement-Relevant Application Scenarios for 3-Chloropentan-2-one (CAS 13280-00-7)


GC-MS Reference Standard for Chlorinated Ketone Environmental Monitoring and Forensic Analysis

3-Chloropentan-2-one's rigorously characterized Kovats retention index (RI = 795 on OV-101) and its baseline chromatographic resolution from co-occurring positional isomers (ΔRI ≥ 7 vs. 2-chloropentan-3-one; ΔRI = 72 vs. 1-chloropentan-2-one) qualify it as a reliable reference standard for identifying chlorination byproducts of aliphatic ketones in environmental water, air, or industrial effluent samples [1]. Laboratories employing GC-MS screening methods can use these published RI values, validated by the Zenkevich et al. (2011) inter-laboratory dataset, for confident compound assignment without requiring custom-synthesized isomer libraries [1][2].

Pharmaceutical Intermediate Procurement for Non-Steroidal Anti-Androgen (Bifluranol) Development

3-Chloropentan-2-one is a documented starting material in the patented synthesis of Bifluranol (BX-341), a non-steroidal anti-androgen [1]. The condensation of 3-chloro-2-pentanone with 2-fluoroanisole in concentrated H₂SO₄ at 240 °C provides the critical diarylpentene scaffold that defines the pharmacophore [1]. Procurement of the correct C3-chlorinated pentanone isomer is essential; use of 4-chloropentan-2-one or 3-chlorobutan-2-one would generate diarylbutane or structurally mismatched products that cannot yield the target API.

Baeyer–Villiger Oxidation with Predictable Regiochemical Outcome in Ester/Lactone Synthesis

For synthetic sequences employing Baeyer–Villiger oxidation as a key C–C bond-to-C–O bond rearrangement step, 3-chloropentan-2-one provides a predictable regiochemical bias: the α-chlorinated carbon resists migration by ~2.6 kcal/mol relative to the competing alkyl substituent, ensuring that the unsubstituted alkyl group migrates preferentially to yield the ester product [1]. This energetic penalty is substantially larger than that observed for α-fluoro analogs (~0.3–0.5 kcal/mol), giving chloroketones a uniquely strong directing effect for regioselective BV oxidations [1]. Synthetic chemists can exploit this to design routes where the chlorinated substituent remains intact for downstream functionalization.

Thermal Process Safety Assessment and Distillation Parameter Optimization

The activation energy for unimolecular thermal decomposition of 3-chloropentan-2-one (Ea = 50,800 cal/mol) is quantitatively higher than that of its closest analogs 3-chlorobutan-2-one (Ea = 49,050 cal/mol) and 4-chloropentan-2-one (Ea = 44,500 cal/mol) [1]. Process engineers designing distillation purification protocols, vacuum drying cycles, or reactor thermal profiles can use these kinetic parameters—measured under first-order homogeneous gas-phase conditions with a pre-exponential factor A = 6.31 × 10^12 s^-1—to calculate safe operating temperature windows and residence times that avoid thermal degradation, which is especially critical when scaling from bench to pilot plant [1].

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